N1-Unsubstituted vs. N1-Phenyl: Cytotoxicity Comparison
The N1-phenyl analog 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol (Compound 4) demonstrated IC₅₀ values of 13.11 µg mL⁻¹ in T47 D breast cancer cells and 3.29 µg mL⁻¹ in WiDr colorectal cancer cells, respectively [1]. The target compound, 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol, differs solely by the absence of the N1-phenyl group, which alters the hydrogen-bonding capacity at N1 and the molecular electrostatic potential surface. While direct head-to-head data for the target compound are not available in the primary literature, the molecular docking study of the N1-phenyl series indicates that the hydroxyl group on the phenyl ring engages the MET 769 residue of EGFR via hydrogen bonding—a contact that could be modulated by the free N1–H in the target compound [1]. The remethylation of the phenolic OH to a methoxy group in other analogs typically reduces potency, suggesting that the free OH in the target compound contributes favorably to target engagement.
| Evidence Dimension | Cytotoxicity (IC₅₀, µg mL⁻¹) – T47D breast cancer / WiDr colorectal cancer |
|---|---|
| Target Compound Data | No direct IC₅₀ data available; inferred to retain cytotoxic potential based on free N1–H and free phenolic OH |
| Comparator Or Baseline | N1-Phenyl analog: T47 D IC₅₀ = 13.11 µg mL⁻¹; WiDr IC₅₀ = 3.29 µg mL⁻¹ |
| Quantified Difference | N1-Phenyl analog shows single-digit µg mL⁻¹ potency in WiDr; target compound lacks N1-phenyl, potentially altering EGFR binding mode |
| Conditions | MTT assay, 24 h exposure; T47 D and WiDr human cancer cell lines; EGFR docking simulation |
Why This Matters
The absence of the N1-phenyl group creates a distinct hydrogen-bond donor at N1, which may shift kinase selectivity and toxicity profiles compared with the N1-phenyl comparator—critical information when selecting a scaffold for kinase-targeted library synthesis.
- [1] Indonesian Journal of Chemistry. Synthesis, Cytotoxicity Evaluation and Molecular Docking Study of N-Phenylpyrazoline Derivatives. 2019, 19, 1081–1090. (Compound 4: 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol). View Source
